3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA 3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA
Brand Name: Vulcanchem
CAS No.: 391229-25-7
VCID: VC6198793
InChI: InChI=1S/C24H36N2OS/c27-21(24-12-18-6-19(13-24)8-20(7-18)14-24)26-22(28)25-2-1-23-9-15-3-16(10-23)5-17(4-15)11-23/h15-20H,1-14H2,(H2,25,26,27,28)
SMILES: C1C2CC3CC1CC(C2)(C3)CCNC(=S)NC(=O)C45CC6CC(C4)CC(C6)C5
Molecular Formula: C24H36N2OS
Molecular Weight: 400.63

3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA

CAS No.: 391229-25-7

Cat. No.: VC6198793

Molecular Formula: C24H36N2OS

Molecular Weight: 400.63

* For research use only. Not for human or veterinary use.

3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA - 391229-25-7

Specification

CAS No. 391229-25-7
Molecular Formula C24H36N2OS
Molecular Weight 400.63
IUPAC Name N-[2-(1-adamantyl)ethylcarbamothioyl]adamantane-1-carboxamide
Standard InChI InChI=1S/C24H36N2OS/c27-21(24-12-18-6-19(13-24)8-20(7-18)14-24)26-22(28)25-2-1-23-9-15-3-16(10-23)5-17(4-15)11-23/h15-20H,1-14H2,(H2,25,26,27,28)
Standard InChI Key ONIGEWKCEFQOEF-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)CCNC(=S)NC(=O)C45CC6CC(C4)CC(C6)C5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecule comprises two adamantane units: one attached via a two-carbon ethyl spacer to the thiourea nitrogen (N3) and another linked through a carbonyl group to the adjacent nitrogen (N1). This arrangement introduces steric bulk and conformational rigidity, factors that influence intermolecular interactions and crystal packing .

Bond Lengths and Angles

While direct crystallographic data for this compound are unavailable, comparable adamantane-thiourea structures reveal key trends:

  • Thiourea Core: The C=S bond typically measures ~1.68 Å, while C-N bonds range between 1.32–1.38 Å .

  • Adamantane Linkages: The adamantane-1-carbonyl group exhibits C=O bond lengths of ~1.21 Å, and the ethyl spacer (C-CH2-CH2-N) adopts a staggered conformation to minimize steric clashes .

Table 1: Predicted Bond Parameters Based on Analogous Structures

Bond TypeLength (Å)Angle (°)
C=S (thiourea)1.68N-C-S: 124
C=O (carbonyl)1.21O=C-N: 120
Csp3-Csp3 (ethyl spacer)1.54C-C-C: 109.5

Conformational Analysis

The ethyl spacer between the adamantane and thiourea groups introduces rotational flexibility, but steric hindrance from the bulky adamantane units likely restricts free rotation. In crystalline states, analogous compounds exhibit folded conformations stabilized by intramolecular hydrogen bonds (e.g., N-H···O=C) . For instance, 1-(adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea forms a pseudo-six-membered ring via N-H···O hydrogen bonding, a feature expected to persist in the target compound .

Synthesis and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Adamantane protons resonate as multiplets at δ 1.5–2.1 ppm .

    • Thiourea N-H protons appear as broad singlets near δ 9.0–10.0 ppm .

    • Ethyl spacer protons (CH₂-CH₂) show signals at δ 2.5–3.5 ppm .

  • ¹³C NMR:

    • Carbonyl carbon (C=O): δ ~175 ppm .

    • Thiourea C=S: δ ~180 ppm .

    • Adamantane carbons: δ 27–42 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) .

  • N-H stretches appear as broad peaks near 3300 cm⁻¹ .

Physicochemical Properties

Solubility and Lipophilicity

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (octanol-water)~5.2 (highly lipophilic)
Aqueous solubility<10 µM (25°C)
Melting point180–200°C (decomposes)

Stability Profile

Thioureas are generally stable under ambient conditions but may undergo hydrolysis in strongly acidic or basic environments. The adamantane groups provide steric protection, enhancing stability against enzymatic degradation .

Computational Insights

Molecular Dynamics Simulations

Density functional theory (DFT) studies on analogous thioureas reveal that the adamantane units stabilize the thiourea core through hyperconjugative interactions . The ethyl spacer likely reduces strain compared to direct adamantane-thiourea linkages, as evidenced by lower torsional energy barriers in molecular mechanics simulations .

Hirshfeld Surface Analysis

In crystalline adamantane-thioureas, H···H contacts (40–50% of surface interactions) and N-H···S hydrogen bonds dominate the packing . The target compound’s ethyl spacer may introduce additional C-H···π interactions with aromatic co-crystallized solvents .

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